molecular formula C6H10N2O2 B2641746 Methyl 3-[(cyanomethyl)amino]propanoate CAS No. 446822-47-5

Methyl 3-[(cyanomethyl)amino]propanoate

Cat. No. B2641746
CAS RN: 446822-47-5
M. Wt: 142.158
InChI Key: LHYHUMYUAVSYTO-UHFFFAOYSA-N
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Description

“Methyl 3-[(cyanomethyl)amino]propanoate” is a synthetic compound used in scientific research. Its IUPAC name is “methyl 3-[(cyanomethyl)amino]propanoate” and its InChI code is "1S/C6H10N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2,4-5H2,1H3" . It has a molecular weight of 142.16 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(cyanomethyl)amino]propanoate” is represented by the formula C6H10N2O2 . This indicates that it contains 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 3-[(cyanomethyl)amino]propanoate” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Bioavailability and Absorption

  • 2-Amino-3-(methylamino)-propanoic acid (BMAA), a compound related to Methyl 3-[(cyanomethyl)amino]propanoate, has been studied for its bioavailability in primates. BMAA, present in the cycad plant, is linked to neurological disorders such as amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD). Studies using stable isotopic forms of BMAA demonstrated that 80% of the orally administered BMAA was absorbed into the systemic circulation, indicating high oral bioavailability. This suggests that oral ingestion is a significant route of systemic exposure to BMAA (Duncan et al., 1992).

Synthetic Applications

  • Methyl (S)-3-amino-3-(3-pyridyl)propanoate is a key intermediate in synthesizing certain pharmaceuticals, such as RWJ-53308, an antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis of this compound involved the hydrogenation of enantiomeric enamine with Pd(OH)2C and removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).

Hydrogen Bonding and Structural Analysis

  • Research on amino alcohols like 3-amino-1-propanol, 2-amino-1-butanol, and 2-amino-2-methyl-1-propanol with quinaldinate has contributed to understanding polymorphism, hydrogen bonding, and structural properties. These studies provide insights into the molecular interactions and connectivity motifs of compounds related to Methyl 3-[(cyanomethyl)amino]propanoate, emphasizing the role of hydrogen bonding and π∙∙∙π stacking interactions in dictating molecular structure and properties (Podjed & Modec, 2022).

Biochemical Roles and Transformations

  • S-adenosylmethionine (SAM) is a biochemical compound involved in a variety of biochemical transformations, including the donation of methyl groups, methylene groups, amino groups, ribosyl groups, and aminopropyl groups. The electrophilic character of the carbon centers in SAM adjacent to the positively charged sulfur atom plays a crucial role in these reactions. SAM's versatility in biochemical reactions underscores the importance of methyl group donors and similar compounds in biological systems (Fontecave et al., 2004).

Chemical Transformations and Catalysis

  • Methyl propanoate is an essential precursor for polymethyl methacrylates. The application of Baeyer-Villiger monooxygenases (BVMOs) to produce methyl propanoate has been studied. BVMOs were identified to produce methyl propanoate, showcasing the role of enzymatic catalysis in generating chemical compounds of industrial relevance (van Beek et al., 2014).

Safety and Hazards

The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The signal word is “Danger” and the hazard statement is H301, which means it is toxic if swallowed . Precautionary statements include P264, P270, P301+P310, P330, P405, and P501 .

properties

IUPAC Name

methyl 3-(cyanomethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHUMYUAVSYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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